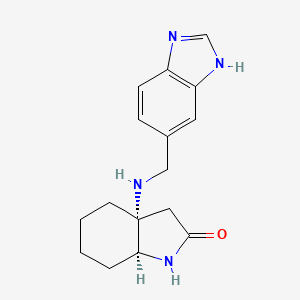![molecular formula C17H23NO2 B7352783 [(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7352783.png)
[(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of [(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol involves its interaction with specific enzymes and receptors. This compound has been shown to bind to the active sites of certain enzymes, inhibiting their activity and preventing them from catalyzing their respective reactions. Additionally, this compound has been shown to bind to specific receptors, modulating their activity and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzyme or receptor it interacts with. For example, this compound has been shown to inhibit the activity of certain kinases, which are involved in various signaling pathways and cellular processes. Additionally, this compound has been shown to modulate the activity of certain G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission and hormone signaling.
Advantages and Limitations for Lab Experiments
[(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol has several advantages for lab experiments, including its high potency and specificity for certain enzymes and receptors. Additionally, this compound is relatively easy to synthesize and purify, making it a valuable tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on [(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol. One potential area of research is the development of more potent and specific analogs of this compound, which could have even greater utility in scientific research and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is a need for more studies on the potential toxicity and safety of this compound, particularly in the context of drug development.
Synthesis Methods
The synthesis of [(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of the spirocyclic intermediate, which is then reacted with a chromene derivative to form the final product. This synthesis method has been optimized over the years to improve yield and purity, and it is now a well-established procedure in the field of organic chemistry.
Scientific Research Applications
[(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol has been used in various scientific research applications, including drug discovery, enzymatic assays, and receptor binding studies. This compound has been shown to have potent inhibitory activity against certain enzymes and receptors, making it a valuable tool for studying their functions and interactions. Additionally, this compound has been used in drug discovery programs to identify potential therapeutic agents for various diseases.
properties
IUPAC Name |
[(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-10-12-11-20-15-5-2-1-4-14(15)16(12)18-13-8-17(9-13)6-3-7-17/h1-2,4-5,12-13,16,18-19H,3,6-11H2/t12-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOSEZSPEZGNNS-MLGOLLRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)NC3C(COC4=CC=CC=C34)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC(C2)N[C@@H]3[C@@H](COC4=CC=CC=C34)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 6-[[(1R,2S)-2-hydroxycyclopentyl]methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B7352718.png)
![(2S)-3-[(4-bromo-6-methylpyridin-2-yl)-methylamino]propane-1,2-diol](/img/structure/B7352724.png)
![(3S,4R)-4-[(5-bromo-1,3-benzoxazol-2-yl)-methylamino]oxolan-3-ol](/img/structure/B7352735.png)
![6-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-5-chloropyrimidin-4-amine](/img/structure/B7352746.png)
![methyl (E)-3-[4-[(3aS,7aR)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-3-nitrophenyl]prop-2-enoate](/img/structure/B7352748.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide](/img/structure/B7352775.png)
![(2R,3R)-N-[(5-chloropyridin-3-yl)methyl]-2-(1-ethylimidazol-2-yl)oxan-3-amine](/img/structure/B7352788.png)
![[(3R,4R)-4-[[1-(cyclopropylmethyl)piperidin-4-yl]amino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7352793.png)

![(3S)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]oxolane-3-carboxamide](/img/structure/B7352800.png)
![(1R,2R)-2-[4-(aminomethyl)-4-phenylpiperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B7352806.png)
![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-ethyloxolane-3-carboxamide](/img/structure/B7352815.png)
![(3aR,7aR)-N-(1,3-thiazol-2-yl)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxamide](/img/structure/B7352821.png)
![1-[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B7352825.png)